2-Fluoro-5-hydroxyphenylboronic acid

Übersicht

Beschreibung

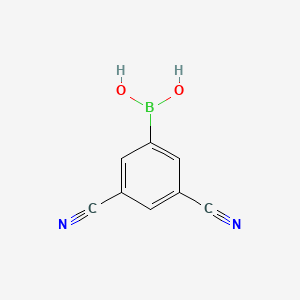

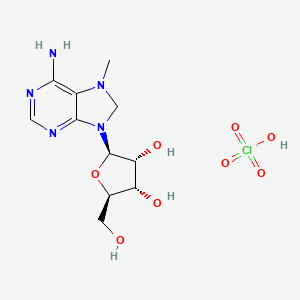

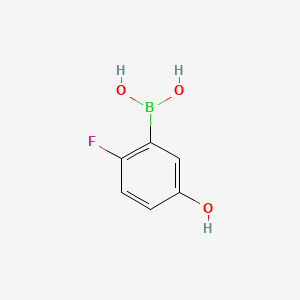

2-Fluoro-5-hydroxyphenylboronic acid is a chemical compound with the empirical formula C6H6BFO3 . It is a solid substance and is used in the preparation of pyrrolopyrimidine derivatives as IGF-1R inhibitors .

Molecular Structure Analysis

The molecular weight of 2-Fluoro-5-hydroxyphenylboronic acid is 155.92 . The SMILES string representation of its structure is OB(C1=CC(O)=CC=C1F)O .Chemical Reactions Analysis

2-Fluoro-5-hydroxyphenylboronic acid is used in the preparation of pyrrolopyrimidine derivatives as IGF-1R inhibitors . Boronic acids, in general, are known to participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

2-Fluoro-5-hydroxyphenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 386.5±52.0 °C at 760 mmHg, and a flash point of 187.5±30.7 °C . It has 3 hydrogen bond acceptors and donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

2-Formylphenylboronic acid and its fluoro-isomers, including 2-Fluoro-5-hydroxyphenylboronic acid, have shown effectiveness against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The position of the fluorine substituent significantly influences their antifungal potency (Borys et al., 2019).

Anticancer Potential

Phenylboronic acid and benzoxaborole derivatives, including 2-Fluoro analogs, have been investigated for their antiproliferative and proapoptotic properties in cancer cells, particularly in ovarian cancer cells. They induce cell cycle arrest and activate caspase-3, leading to apoptosis (Psurski et al., 2018).

Fluorescence Quenching Studies

The fluorescence quenching properties of compounds like 4-fluoro-2-methoxyphenyl boronic acid have been studied, providing insights into their interactions with quenchers such as aniline. These studies are relevant for understanding the mechanisms of fluorescence in biological systems (Geethanjali et al., 2015).

Synthesis and Pharmaceutical Applications

Various derivatives of arylboronic acids, including fluorine-containing ones, have been synthesized for pharmaceutical applications. The electronic effects of substituents like fluorine on these acids significantly impact the properties and potential medicinal uses of the synthesized compounds (Ikram et al., 2015).

Glucose Sensing

Monoboronic acids with fluorophores have been used for sensitive and selective fluorescent sensing of glucose. The specificity for glucose is enhanced by "knock-out" binding of other sugars like fructose by phenylboronic acid (Huang et al., 2013).

Synthesis of Silicon-Containing Drugs

Compounds like 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid are potential building blocks for the synthesis of silicon-containing drugs, showing the versatility of fluorine-substituted phenylboronic acids in drug development (Troegel et al., 2009).

pH Sensor Development

2-Fluoro-5-hydroxyphenylboronic acid derivatives have been used to create pH-dependent fluorophores, such as in the synthesis of anthofluorescein, which shows a green to red fluorescence shift in response to pH changes. This is valuable for biological studies (Unciti-Broceta et al., 2009).

Safety and Hazards

While specific safety and hazard information for 2-Fluoro-5-hydroxyphenylboronic acid was not found, it’s important to handle all chemical substances with care and use appropriate safety measures. Some similar compounds are known to cause skin and eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, 2-Fluoro-5-hydroxyphenylboronic acid acts as an organoboron reagent . The boronic acid moiety of the compound interacts with a palladium catalyst, undergoing transmetalation . This process involves the transfer of an organic group (in this case, the 2-fluoro-5-hydroxyphenyl group) from boron to palladium .

Biochemical Pathways

The compound’s role in the suzuki-miyaura cross-coupling reaction suggests it may influence pathways involving the formation of carbon-carbon bonds .

Result of Action

The primary result of 2-Fluoro-5-hydroxyphenylboronic acid’s action in a chemical context is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Fluoro-5-hydroxyphenylboronic acid, like many chemical reactions, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst (such as palladium in the case of the Suzuki-Miyaura reaction) . The compound is typically stored under an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature variations.

Eigenschaften

IUPAC Name |

(2-fluoro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJIHTFTQPUJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675009 | |

| Record name | (2-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-hydroxyphenylboronic acid | |

CAS RN |

1150114-52-5 | |

| Record name | (2-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-hydroxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.